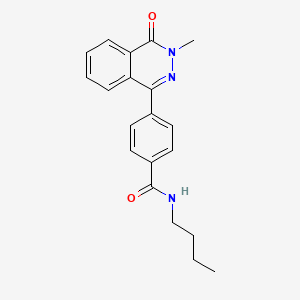![molecular formula C26H27N3O2 B11572114 4-(4-ethylphenyl)-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinoline-3,5-diol](/img/structure/B11572114.png)
4-(4-ethylphenyl)-7,7-dimethyl-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinoline-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ETHYLPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-(4-ETHYLPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves a multi-step process. One common synthetic route includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is typically carried out in a refluxing ethanol-acetic acid solvent system. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
4-(4-ETHYLPHENYL)-3-HYDROXY-7,7-DIMETHYL-2-PHENYL-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinoline: A simpler structure with a wide range of pharmacological activities.
Isoquinoline: Another nitrogen-containing heterocycle with diverse biological properties.
Properties
Molecular Formula |
C26H27N3O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-7,7-dimethyl-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H27N3O2/c1-4-16-10-12-17(13-11-16)21-22-19(14-26(2,3)15-20(22)30)27-24-23(21)25(31)29(28-24)18-8-6-5-7-9-18/h5-13,21,27-28H,4,14-15H2,1-3H3 |
InChI Key |
IGUDOEVQZZXSPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-(2-chloro-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B11572033.png)
![3-[(2-Methoxyethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11572034.png)
![N-(2-ethyl-6-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572042.png)
![4-(2,4-dimethoxyphenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B11572046.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B11572048.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11572052.png)
![N-cyclohexyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11572063.png)
![methyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11572068.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11572070.png)
![14-(4-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11572073.png)
![6-(Benzylsulfanyl)-8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B11572074.png)

![3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid](/img/structure/B11572099.png)
![3-(2-Methoxyphenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11572110.png)
